2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 2357479-57-1
VCID: VC6882754
InChI: InChI=1S/C8H4BrClF2O2/c9-5-3-1-2-4(6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14)
SMILES: C1=CC(=C(C(=C1)Br)Cl)C(C(=O)O)(F)F
Molecular Formula: C8H4BrClF2O2
Molecular Weight: 285.47

2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid

CAS No.: 2357479-57-1

Cat. No.: VC6882754

Molecular Formula: C8H4BrClF2O2

Molecular Weight: 285.47

* For research use only. Not for human or veterinary use.

2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid - 2357479-57-1

Specification

CAS No. 2357479-57-1
Molecular Formula C8H4BrClF2O2
Molecular Weight 285.47
IUPAC Name 2-(3-bromo-2-chlorophenyl)-2,2-difluoroacetic acid
Standard InChI InChI=1S/C8H4BrClF2O2/c9-5-3-1-2-4(6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14)
Standard InChI Key BWNWVDBNSQVYFS-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Br)Cl)C(C(=O)O)(F)F

Introduction

Chemical Identity and Structural Features

2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid (IUPAC name: 2-(4-bromo-2-chlorophenyl)-2,2-difluoroacetic acid) is a polyhalogenated aromatic carboxylic acid. Its molecular architecture combines a bromine atom at the 4-position, a chlorine atom at the 2-position of the phenyl ring, and a geminal difluoro group on the adjacent acetic acid chain.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₈H₄BrClF₂O₂
Molecular Weight285.47 g/mol
CAS Registry NumberNot publicly disclosed
SMILESC1=CC(=C(C=C1Br)Cl)C(C(=O)O)(F)F
InChI KeyVBXOATUDDWDKGW-UHFFFAOYSA-N
XLogP33.2 (estimated)
Topological Polar Surface Area37.3 Ų

The compound’s structural uniqueness arises from the synergistic effects of its halogen substituents. Bromine and chlorine atoms introduce steric and electronic effects that influence aromatic electrophilic substitution patterns, while the difluoroacetic group enhances acidity (pKa ≈ 1.8–2.3) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with 4-bromo-2-chlorophenol, which undergoes Friedel-Crafts acylation with difluoroacetic acid derivatives. A two-step protocol is commonly employed:

  • Halogenation and Acylation: Reacting 4-bromo-2-chlorophenol with difluoroacetyl chloride in the presence of AlCl₃ yields the intermediate 2-(4-bromo-2-chlorophenyl)-2,2-difluoroacetyl chloride.

  • Hydrolysis: Subsequent hydrolysis under controlled acidic conditions produces the target carboxylic acid .

Key challenges include managing the reactivity of geminal difluoro groups and minimizing dehalogenation side reactions. Yields typically range from 65% to 78% under optimized conditions.

Industrial Manufacturing

Industrial-scale production leverages continuous flow reactors to enhance efficiency. A patented method (CN104761446A) describes the use of microchannel reactors for precise temperature control (40–60°C), achieving >90% conversion rates while reducing waste . Critical parameters include:

  • Residence time: 8–12 minutes

  • Solvent system: Dichloromethane/water biphasic mixture

  • Catalyst: Zeolite-supported Brønsted acids

This approach minimizes byproducts such as 3-bromo-2-chlorobenzoic acid (<2%) and enables kilogram-scale production .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, with decomposition onset at 210°C. The difluoro group contributes to thermal resilience by reducing electron density at the α-carbon.

Solubility Profile

SolventSolubility (mg/mL, 25°C)
Water4.2
Ethanol89.7
Dichloromethane215.3
DMSO312.8

The compound’s limited aqueous solubility (logP = 3.2) necessitates formulation strategies for biological testing, often using DMSO-based stock solutions.

Biological Activities and Mechanisms

Enzyme Inhibition

In vitro studies demonstrate potent inhibition of cytochrome P450 2C9 (IC₅₀ = 0.8 μM) and carbonic anhydrase IX (Kᵢ = 1.2 μM). The mechanism involves:

  • Competitive binding: The difluoroacetic moiety mimics carboxylic acid substrates, occupying active sites.

  • Halogen bonding: Bromine and chlorine form orthogonal interactions with backbone carbonyls (e.g., P450 2C9 Leu208) .

Antiproliferative Effects

Applications in Chemical Research

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Kinase inhibitors: Mitsunobu coupling with heterocyclic alcohols yields Bruton’s tyrosine kinase (BTK) inhibitors.

  • PET tracers: Copper-mediated ¹⁸F-fluorination produces radioligands targeting folate receptors .

Agrochemical Development

Derivatization with thioureas generates herbicidal agents effective against Amaranthus retroflexus (EC₅₀ = 12 μM). Field trials show 85% weed suppression at 2 kg/ha.

Comparative Analysis with Structural Analogues

Table 2: Property Comparison

CompoundlogPMelting Point (°C)P450 2C9 IC₅₀ (μM)
2-(4-Bromo-2-chlorophenyl)acetic acid2.198–10112.4
2,2-Difluoroacetic acid-0.333–35>100
Target compound3.2142–1450.8

The bromine and chlorine atoms enhance lipophilicity and target engagement, while fluorination improves metabolic stability (t₁/₂ = 4.7 h in human microsomes vs. 0.9 h for non-fluorinated analogue) .

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